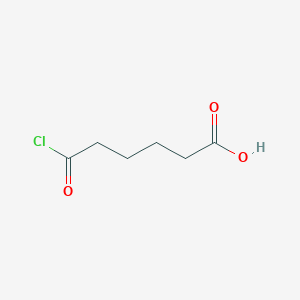

6-Chloro-6-oxohexanoic acid

Description

Overview of the Chemical Compound in Organic Synthesis

6-Chloro-6-oxohexanoic acid, with the chemical formula C6H9ClO3, is a derivative of adipic acid. caslab.comchemnet.comnih.govchemspider.com It is also known by its IUPAC name, this compound. nih.gov This compound serves as a crucial intermediate in various synthetic pathways.

The dual functionality of this compound is key to its utility. The acyl chloride group is highly reactive and readily participates in reactions such as esterification, amidation, and Friedel-Crafts acylation. The carboxylic acid group, while less reactive than the acyl chloride, can undergo its own set of transformations, including esterification under different conditions or reduction. This differential reactivity allows for a stepwise functionalization of the molecule.

A significant application of this compound is demonstrated through its esters, such as methyl 6-chloro-6-oxohexanoate and ethyl 6-chloro-6-oxohexanoate. echemi.comchembk.com These esters are important precursors in the synthesis of various organic molecules. For instance, ethyl 6-chloro-6-oxohexanoate is a key starting material in the total synthesis of racemic α-lipoic acid, a compound with significant biological importance. rsc.org The synthesis involves the transformation of the inherent structure of ethyl 6-chloro-6-oxohexanoate through a series of functional group modifications. rsc.org

The synthesis of these ester derivatives often starts from the corresponding monoester of adipic acid. For example, ethyl 6-chloro-6-oxohexanoate can be prepared from monoethyl adipate (B1204190) using reagents like bis(trichloromethyl) carbonate (triphosgene) in the presence of an organic amine catalyst. google.com Another established method involves the use of thionyl chloride. google.com Similarly, adipic acid monomethyl ester can be converted to the corresponding acid chloride. orgsyn.org

Table 1: Chemical Properties of this compound and its Esters

| Property | This compound | Methyl 6-chloro-6-oxohexanoate | Ethyl 6-chloro-6-oxohexanoate |

|---|---|---|---|

| CAS Number | 102939-46-8 caslab.comchemnet.com | 35444-44-1 echemi.com | 1071-71-2 chembk.comsielc.com |

| Molecular Formula | C6H9ClO3 caslab.comchemnet.comchemspider.com | C7H11ClO3 echemi.com | C8H13ClO3 chembk.comsielc.com |

| Molecular Weight | 164.59 g/mol caslab.com | 178.61 g/mol echemi.com | 192.64 g/mol sielc.com |

| Boiling Point | Not available | 129-130 °C @ 24 Torr echemi.com | 128 °C @ 17 Torr chembk.com |

| Density | Not available | 1.145 g/cm³ @ 20 °C echemi.com | 1.1125 g/cm³ chembk.com |

| Refractive Index | Not available | n20/D 1.4470 echemi.com | Not available |

Significance in Advanced Chemical Transformations

The importance of this compound and its derivatives extends to more advanced chemical transformations where they serve as key intermediates. The reactivity of the acyl chloride function allows for its coupling with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the methyl ester, methyl 6-chloro-6-oxohexanoate (also known as adipic acid monomethyl ester chloride), is utilized in reactions where the acyl chloride is coupled with Grignard reagents in the presence of a copper catalyst to form ketones. orgsyn.org This method is noted for its high chemoselectivity, tolerating other functional groups like esters within the same molecule. orgsyn.org This highlights the ability to selectively react at the acyl chloride position while preserving the methyl ester at the other end of the carbon chain.

Furthermore, derivatives of this compound, such as 6-bromohexanoyl chloride, are employed as intermediates in the synthesis of a wide array of organic compounds, including those for agrochemicals and the dye industry. lookchem.com While not a direct application of the title compound, it underscores the synthetic utility of the 6-halo-6-oxohexanoyl scaffold.

The use of ethyl 6-chloro-6-oxohexanoate as a precursor for α-lipoic acid showcases its role in constructing molecules with specific stereochemistry, as modern synthetic methods increasingly focus on asymmetric synthesis to produce enantiomerically pure compounds. rsc.org The ability to transform this relatively simple building block into a complex and valuable molecule like α-lipoic acid is a testament to its significance in advanced organic synthesis. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKJKJNKFIDCMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560746 | |

| Record name | 6-Chloro-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102939-46-8 | |

| Record name | 6-Chloro-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 6 Oxohexanoic Acid and Its Esters

Direct Chemical Synthesis Approaches

The most common route to 6-chloro-6-oxohexanoic acid and its esters is through the direct chemical modification of dicarboxylic acid precursors, primarily adipic acid and its monoesters. These methods are valued for their efficiency and scalability.

Acyl Chloride Formation from Carboxylic Acid Precursors

Acyl chlorides are highly reactive organic compounds formed by substituting the hydroxyl (-OH) group of a carboxylic acid with a chlorine atom (-Cl). tutorchase.com This transformation is a cornerstone for the synthesis of this compound from adipic acid, or more specifically, its monoester derivatives like adipic acid monomethyl ester. orgsyn.orgsigmaaldrich.com The resulting acyl chloride, known as methyl adipoyl chloride or 6-chloro-6-oxohexanoate, is a versatile intermediate. cymitquimica.comsigmaaldrich.com The reaction essentially activates the carboxylic acid, making it susceptible to nucleophilic attack for the formation of esters, amides, and other derivatives. tutorchase.com For instance, the reaction of adipoyl chloride with hexamethylenediamine (B150038) is the basis for the production of nylon 6,6. wikipedia.org

Chlorination-Oxidation Strategies

While many syntheses start with an existing carboxylic acid, some strategies involve concurrent or sequential chlorination and oxidation steps. A patented method describes the synthesis of ethyl 6-chloro-6-oxohexanoate directly from monoethyl adipate (B1204190) using bis(trichloromethyl) carbonate (triphosgene) in the presence of organic amine catalysts. google.com This process achieves high regioselectivity, targeting the free carboxylic acid group while leaving the ester group intact. Another approach involves the reaction of ethyl hexanoate (B1226103) with chlorine under acidic conditions to produce ethyl 6-chloro-6-oxohexanoate. chembk.com These methods provide direct pathways to the target acyl chloride from readily available precursors.

Reactions Involving Thionyl Chloride and Bis(trichloromethyl) Carbonate

Specific chlorinating agents are favored for their reactivity and the conditions under which they operate.

Thionyl Chloride (SOCl₂): This is a widely used reagent for converting carboxylic acids to acyl chlorides. tutorchase.com The reaction of adipic acid with an excess of thionyl chloride, often in an inert solvent like toluene (B28343) and sometimes with a catalytic amount of N,N-dimethylformamide (DMF), efficiently produces adipoyl chloride. xiangyuch.comechemi.comox.ac.uk The reaction is typically heated to facilitate the completion of the reaction and the removal of gaseous by-products, sulfur dioxide and hydrogen chloride. xiangyuch.comorgsyn.orgorgsyn.org This method is well-established and has been confirmed by techniques such as FTIR spectroscopy. reddit.com

Bis(trichloromethyl) Carbonate (Triphosgene): As a solid and safer alternative to gaseous phosgene, triphosgene (B27547) is an effective reagent for this conversion. In a documented chemical synthesis method, monoethyl adipate is reacted with triphosgene using an organic amine like pyridine (B92270) or DMF as a catalyst. google.com This reaction can be conducted in various organic solvents at temperatures ranging from 40 to 100°C, yielding ethyl 6-chloro-6-oxohexanoate. google.com This approach offers high yields and scalability.

| Method | Precursor | Key Reagents | Product | Reported Yield / Conditions | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Formation | Adipic Acid | Thionyl Chloride (SOCl₂) | Adipoyl Chloride | Heated at 50-60°C for ~4 hours. | orgsyn.org |

| Acyl Chloride Formation | Adipic Acid | Thionyl Chloride, DMF (catalyst) | Adipoyl Chloride | Refluxed at 90°C for 90 minutes. | ox.ac.uk |

| Acyl Chloride Formation | Monoethyl Adipate | Bis(trichloromethyl) carbonate, Organic Amine (catalyst) | Ethyl 6-chloro-6-oxohexanoate | 85% isolated yield on multi-kilogram scale. | |

| Acyl Chloride Formation | 2-isopropyl-5-oxohexanoic acid | Oxalyl chloride, Benzene | 2-isopropyl-5-oxohexanoyl chloride | Reaction stirred for 20 hours at room temperature. | prepchem.com |

By-product Formation and Control in Synthesis

The synthesis of acyl chlorides generates by-products that must be managed. In the reaction with thionyl chloride, hydrogen chloride (HCl) and sulfur dioxide (SO₂) are produced as gases. xiangyuch.comorgsyn.org These must be vented safely or neutralized. When starting with adipic acid, the reaction can yield a mixture of the desired mono-acyl chloride and the di-acyl chloride (adipoyl chloride). Controlling the stoichiometry is crucial to favor the formation of the mono-substituted product when that is the target. chemicalbook.com Excess thionyl chloride and volatile by-products are typically removed by distillation under reduced pressure after the reaction is complete, which also serves as a primary purification step. orgsyn.org In some cases, by-products such as adipic acid monochloride can be present in the crude product and require purification steps like distillation to achieve high purity of the desired adipic acid dichloride. chemicalbook.com

Enzymatic and Biocatalytic Synthesis Routes for Chiral Systems

While this compound itself is achiral, biocatalytic methods are highly relevant for the synthesis of chiral precursors and analogues, particularly those containing stereogenic centers that can be introduced via enzymatic reactions.

Stereoselective Reduction of Oxo-acids and Esters

Enzymatic reductions are a powerful tool for creating chiral molecules with high stereoselectivity. This is particularly applicable to the reduction of keto groups in oxo-acids and esters to produce chiral hydroxy acids. For instance, research has demonstrated the synthesis of L-6-hydroxynorleucine, a key chiral intermediate, through the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase from beef liver. nih.govcapes.gov.brebi.ac.uk This process can achieve high yields (89-97%) and excellent optical purity (>99%). nih.govcapes.gov.br

| Enzyme/System | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|

| Glutamate Dehydrogenase | 2-keto-6-hydroxyhexanoic acid | L-6-Hydroxynorleucine | 89% yield, >99% optical purity. | nih.govcapes.gov.br |

| D-Amino Acid Oxidase & Glutamate Dehydrogenase | Racemic 6-hydroxynorleucine | L-6-Hydroxynorleucine | 98% yield, 99% enantiomeric excess. | nih.gov |

| Ene-reductases (Old Yellow Enzyme family) | α,β-Unsaturated γ-keto esters | Chiral γ-oxo esters | Excellent stereoselectivity and high conversion. | rsc.org |

| Genetically Engineered Baker's Yeast | β-keto esters | β-hydroxy esters | Improved stereoselectivities for specific products. | acs.org |

Enzyme Engineering and Optimization for Biocatalysis

The biocatalytic synthesis of chiral intermediates related to this compound, such as tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, heavily relies on the use of specific enzymes like alcohol dehydrogenases (ADHs). researchgate.net The efficiency and selectivity of these biocatalysts are often enhanced through targeted enzyme engineering.

Researchers have focused on ADHs from organisms like Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) for the asymmetric reduction of precursor diketones. researchgate.net To improve catalytic performance, protein engineering techniques such as rational design and directed evolution are employed. For instance, mutagenesis studies have been conducted on key residues within the enzyme's substrate-binding pocket. researchgate.net Homology modeling and docking analyses help to identify these critical residues, providing a molecular basis for the observed improvements in catalytic activity and stereoselectivity. researchgate.net Through multiple rounds of mutagenesis, scientists have successfully created enzyme variants with significantly enhanced specific activity compared to their wild-type counterparts. researchgate.net

A key challenge in these biocatalytic processes can be the stability of the enzyme under operational conditions. Engineering efforts also aim to improve the thermal stability of these enzymes, allowing them to function effectively at optimal reaction temperatures for extended periods. researchgate.net

Bioprocess Engineering and Reaction Parameter Optimization

The successful implementation of biocatalytic synthesis on a larger scale requires meticulous optimization of the entire bioprocess. This involves fine-tuning various reaction parameters to maximize yield, selectivity, and space-time yield.

For the enzymatic synthesis of related chiral synthons like tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, several key parameters are optimized. researchgate.net These include:

pH: The optimal pH is determined by balancing enzyme activity and stability. For example, reactions using LkADH have been optimized in buffer systems such as sodium acetate-acetic acid to find the ideal pH for catalysis. researchgate.net

Temperature: The reaction temperature is a critical factor. For the reduction catalyzed by a carbonyl reductase, a temperature of 30°C was found to be suitable, achieving high substrate conversion. researchgate.net

Substrate and Cofactor Concentration: Optimizing the concentrations of the substrate and necessary cofactors, like NADP+, is crucial. In one study, a final substrate concentration of 100 g/L (427 mM) was successfully converted with a high yield. researchgate.net

Cofactor Regeneration: The high cost of cofactors like NADH necessitates an efficient in situ regeneration system. A common strategy is to use a coupled-enzyme system. For instance, glucose dehydrogenase can be used to recycle NADH. researchgate.net Another approach involves adding a co-substrate like isopropanol, which is oxidized by the ADH to regenerate the NADH cofactor. researchgate.net

Byproduct Removal: In some enzymatic reactions, byproducts can inhibit or deactivate the enzyme. For example, in the production of 6-oxohexanoic acid using ω-amino group-oxidizing enzymes, hydrogen peroxide is generated. The addition of catalase to the reaction mixture is essential to neutralize the H₂O₂ and prevent enzyme inactivation, leading to a 100% yield. nih.govresearchgate.net

The table below summarizes optimized parameters from a study on the efficient synthesis of (S)-CHOH, a related chloro-oxo-ester. researchgate.net

| Parameter | Optimized Value/Condition | Outcome |

| Enzyme | Whole cells expressing LkTADH | High catalytic efficiency |

| Temperature | 30°C | 96.3% substrate conversion |

| Substrate Conc. | 427 mM (100 g/L) | 94% yield, 99.5% e.e. |

| Reaction Time | 38 hours | High conversion achieved |

| Space-Time Yield | 10.6 mmol/L/h | Highest reported value for the system |

Green Chemistry Approaches in Synthesis

The synthesis of this compound and its esters is increasingly being viewed through the lens of green chemistry, which prioritizes environmentally benign processes. Biocatalysis stands out as a key green technology in this context. thieme-connect.de

Enzymatic routes offer several advantages over traditional chemical methods: researchgate.netthieme-connect.de

High Selectivity: Enzymes often exhibit exceptional enantioselectivity and regioselectivity, reducing the formation of unwanted byproducts and simplifying purification. thieme-connect.de

Mild Reaction Conditions: Biocatalytic reactions are typically performed under mild conditions, such as ambient temperature and atmospheric pressure, which reduces energy consumption. researchgate.netthieme-connect.de

Reduced Environmental Impact: These methods avoid the use of harsh or toxic reagents, such as thionyl chloride or heavy metal catalysts, that are common in conventional organic synthesis. thieme-connect.degoogle.com The use of aqueous media further enhances the green credentials of these processes.

The development of enzymatic cascades, where multiple reactions are performed in a single pot, represents a significant advancement in green process design. mdpi.com These systems, often utilizing whole-cell biocatalysts co-expressing multiple enzymes, improve efficiency and reduce waste by minimizing intermediate isolation steps. researchgate.netmdpi.com For example, a system co-expressing an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration streamlines the synthesis of chiral chloro-hydroxy-oxo-hexanoates. researchgate.net

Comparative Analysis of Synthetic Routes

The synthesis of this compound esters can be achieved through both conventional chemical methods and modern biocatalytic approaches. A comparative analysis highlights the distinct advantages and disadvantages of each.

Chemical Synthesis: A common route involves the chlorination of a precursor like monoethyl adipate. google.com One patented method uses bis(trichloromethyl) carbonate (triphosgene) as the chlorinating agent in the presence of an organic amine catalyst. google.com While scalable and capable of high yields (85% isolated yield), this method requires organic solvents and reagents that pose environmental and handling challenges. google.com An older, prior art method using thionyl chloride is even more problematic due to the generation of toxic sulfurous gas. google.com Another approach involves the in situ activation of adipic acid monomethyl ester to the corresponding acyl chloride, which then reacts with a Grignard reagent in the presence of a copper catalyst. orgsyn.org

Biocatalytic Synthesis: As discussed, biocatalytic routes offer a greener alternative. The asymmetric reduction of a precursor diketone using an engineered alcohol dehydrogenase can produce chiral chloro-hydroxy-oxo-hexanoate esters with very high enantiomeric excess (>99%) and high yields (94%). researchgate.net These processes operate in milder, often aqueous, conditions. researchgate.netthieme-connect.de

The following table provides a comparative overview of these synthetic strategies.

| Feature | Chemical Synthesis (Triphosgene Method) | Biocatalytic Synthesis (ADH Method) |

| Starting Material | Monoethyl adipate google.com | tert-butyl 6-chloro-3,5-dioxohexanoate researchgate.net |

| Key Reagents | Bis(trichloromethyl) carbonate, organic amine catalyst google.com | Engineered Alcohol Dehydrogenase, Cofactor regeneration system researchgate.net |

| Solvent | Organic solvents (e.g., Toluene, Ethyl Acetate) google.com | Aqueous buffer researchgate.net |

| Conditions | 40–100°C google.com | ~30°C, Atmospheric pressure researchgate.net |

| Yield | High (~85% isolated) | High (~94%) researchgate.net |

| Selectivity | High regioselectivity (>95%) | Excellent enantioselectivity (>99% e.e.) researchgate.net |

| Environmental Impact | Use of hazardous reagents and organic solvents; potential for toxic byproducts. google.com | Generally low; uses biodegradable catalysts and aqueous media; avoids toxic reagents. researchgate.netthieme-connect.de |

Reactivity and Chemical Transformations of 6 Chloro 6 Oxohexanoic Acid

Functional Group Interconversions of the Chloro and Oxo Moieties

The presence of both a reactive acyl chloride and a carboxylic acid allows for a variety of functional group interconversions, primarily centered around the highly electrophilic carbonyl carbon of the acyl chloride.

Nucleophilic Substitution Reactions

The acyl chloride moiety of 6-chloro-6-oxohexanoic acid is highly susceptible to nucleophilic attack, leading to the substitution of the chloride ion. This class of reactions, known as nucleophilic acyl substitution, proceeds through a tetrahedral intermediate and is a cornerstone of its chemical utility. wikipedia.orgnih.gov

A variety of nucleophiles can be employed to generate a wide array of derivatives, as detailed in the interactive table below:

| Nucleophile | Reagent Example | Product Functional Group |

| Alcohols | Ethanol (B145695) | Ester |

| Amines | Ammonia, Primary/Secondary Amines | Amide |

| Thiols | Ethanethiol | Thioester |

| Carboxylates | Sodium acetate | Acid Anhydride |

Reaction with Alcohols to Form Esters: The reaction of this compound with alcohols yields esters. For instance, treatment with ethanol in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, results in the formation of 6-ethoxy-6-oxohexanoic acid. The reaction is typically rapid and exothermic.

Reaction with Amines to Form Amides: Ammonia, primary amines, and secondary amines readily react with the acyl chloride to produce primary, secondary, and tertiary amides, respectively. The reaction with two equivalents of an amine yields the corresponding amide and the amine hydrochloride salt.

Reaction with Thiols to Form Thioesters: Thiols react in a similar fashion to alcohols to produce thioesters, which are valuable intermediates in various organic syntheses.

Reaction with Carboxylates to Form Anhydrides: The reaction with a carboxylate salt, such as sodium acetate, leads to the formation of a mixed anhydride, in this case, acetic 6-(oxo)hexanoic anhydride.

Oxidation Reactions

The acyl chloride group of this compound can undergo oxidation, although this is a less common transformation compared to nucleophilic substitution. A notable oxidation reaction is the conversion to a peroxy acid.

Formation of Peroxy Acids: Reaction of this compound with hydrogen peroxide can yield the corresponding peroxy acid, 6-peroxy-6-oxohexanoic acid. Peroxy acids are powerful oxidizing agents themselves, used in various applications such as epoxidation of alkenes. wikipedia.orgbritannica.com

It is important to note that the carboxylic acid moiety is generally resistant to further oxidation under mild conditions. However, under harsh oxidative conditions, cleavage of the carbon chain can occur.

Reduction Reactions

The acyl chloride functional group is readily reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed. The carboxylic acid group can also be reduced, but typically requires stronger reducing agents.

Reduction to Aldehydes: The partial reduction of the acyl chloride to an aldehyde can be achieved using milder reducing agents. A common reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)3). This reagent is less reactive than lithium aluminum hydride, which allows the reaction to be stopped at the aldehyde stage, yielding 6-oxohexanoic acid.

Reduction to Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4), will reduce the acyl chloride all the way to a primary alcohol. In the case of this compound, both the acyl chloride and the carboxylic acid groups would likely be reduced by a strong reducing agent like LiAlH4, yielding hexane-1,6-diol. Selective reduction of the acyl chloride in the presence of the carboxylic acid can be challenging and may require protection of the carboxylic acid group.

Cyclization Reactions and Heterocyclic Compound Formation

The bifunctional nature of this compound makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of various cyclic compounds, including heterocyclic systems. The outcome of these reactions is highly dependent on the reaction conditions and the introduction of other functional groups into the molecule.

One of the most significant cyclization reactions involving a derivative of this compound is intramolecular Friedel-Crafts acylation. If an aromatic ring is suitably positioned within a derivative of the molecule, the acyl chloride can act as an electrophile in an intramolecular electrophilic aromatic substitution reaction to form a cyclic ketone. mdpi.comresearchgate.net For example, a derivative where the terminal carboxylic acid is attached to a phenyl group could potentially cyclize to form a tetralone derivative.

Furthermore, derivatives of this compound can be precursors to heterocyclic compounds. For instance, conversion of the carboxylic acid to an amine, followed by intramolecular reaction with the acyl chloride, could lead to the formation of a piperidine-2,6-dione, a six-membered lactam. Similarly, conversion to a hydroxyl group could facilitate the synthesis of a tetrahydropyran-2-one, a six-membered lactone. youtube.com

Tautomerism and Isomerism Studies of Derivatives

While this compound itself does not exhibit significant tautomerism, its derivatives can display interesting tautomeric and isomeric phenomena.

Tautomerism: Keto-enol tautomerism can be observed in derivatives of this compound where a second carbonyl group is introduced, creating a 1,3-dicarbonyl system. masterorganicchemistry.com For example, a derivative with a keto group at the 4-position, 6-chloro-4,6-dioxohexanoic acid, would exist in equilibrium with its enol forms. The position of this equilibrium is influenced by factors such as the solvent and the presence of intramolecular hydrogen bonding. While acyl chlorides themselves can exhibit a very small degree of enolization, it is generally not a significant factor in their reactivity. youtube.comchemguide.co.uk

Isomerism: Stereoisomerism can arise in cyclic derivatives of this compound. For instance, in the formation of substituted piperidinedione or tetrahydropyranone rings, the introduction of substituents on the ring can lead to the formation of diastereomers (cis/trans isomers) and enantiomers. The stereochemical outcome of these cyclization reactions is often dependent on the reaction mechanism and the stereochemistry of the starting materials.

Reaction Mechanism Elucidation

The reactions of this compound, particularly the nucleophilic acyl substitution at the acyl chloride group, have been extensively studied from a mechanistic standpoint.

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. In the first step, the nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. In the second step, the carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group. wikipedia.org

Recent computational studies have explored the potential for a concerted SN2-like mechanism for some nucleophilic acyl substitution reactions, particularly in the gas phase. However, the addition-elimination pathway involving a tetrahedral intermediate is still widely accepted as the predominant mechanism in solution. google.com

Kinetic studies of acyl chloride reactions, such as their hydrolysis or alcoholysis, have provided valuable data to support the proposed mechanisms. These studies often reveal the influence of solvent polarity and the nature of the nucleophile on the reaction rate, further elucidating the details of the reaction pathway. britannica.commdma.ch The bifunctional nature of this compound could potentially lead to more complex kinetic profiles, especially in intramolecular reactions where the carboxylic acid group might participate in the reaction.

Applications in Advanced Organic and Material Chemistry

Role as a Versatile Synthetic Intermediate

6-Chloro-6-oxohexanoic acid and its ester derivatives are fundamental starting materials and intermediates in multi-step organic syntheses. The acyl chloride provides a site for nucleophilic acyl substitution, readily reacting with alcohols, amines, and other nucleophiles, while the carboxylic acid or ester function offers a handle for a different set of chemical transformations, including reduction, esterification, or amide bond formation. This dual reactivity is expertly leveraged by synthetic chemists to construct elaborate molecules with precision and efficiency.

The utility of this compound derivatives as precursors is well-documented in the synthesis of a range of complex molecules. The differential reactivity of its two functional groups allows it to act as a linchpin, connecting different molecular fragments.

Pharmaceutical Intermediates: The compound serves as a key building block for various pharmaceutical compounds. For instance, the tert-butyl ester, tert-butyl 6-chloro-6-oxohexanoate, has been identified as a key intermediate in the synthesis of statins, a class of cholesterol-lowering drugs. Its structure provides a foundational scaffold that is elaborated through subsequent chemical steps.

Friedel-Crafts Acylation: The ethyl ester, ethyl 6-chloro-6-oxohexanoate, is employed in Friedel-Crafts acylation reactions. It can react with activated aromatic compounds, such as 1,3-dimethoxybenzene, to form more complex aryl ketones, for example, Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate. vulcanchem.com This reaction highlights its role in carbon-carbon bond formation, extending simple precursors into more intricate structures.

General Synthetic Utility: The methyl ester, commonly known as methyl adipoyl chloride or adipic acid monomethyl ester chloride, is a widely used synthetic intermediate. fishersci.iesigmaaldrich.comchemicalbook.com It can be used to prepare compounds like 1,3,4-thiadiazole (B1197879) hydroxamic acid derivatives, which have shown potential as antitumor agents. chemicalbook.com

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Derivative Used | Reaction Type | Product Class | Specific Example |

|---|---|---|---|

| tert-Butyl 6-chloro-6-oxohexanoate | Multi-step synthesis | Statin Intermediates | Precursors for cholesterol-lowering drugs |

| Ethyl 6-chloro-6-oxohexanoate | Friedel-Crafts Acylation | Aryl Ketones | Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate vulcanchem.com |

| Methyl adipoyl chloride | Acylation / Cyclization | Heterocyclic Compounds | 1,3,4-Thiadiazole Derivatives chemicalbook.com |

While this compound itself is achiral, its derivatives are critical starting points for creating chiral molecules in asymmetric synthesis. The ketone or ester functionalities within these precursors can be modified stereoselectively to introduce chirality, which is often essential for the biological activity of pharmaceutical compounds.

Synthesis of Chiral Statin Side Chains: A structurally related compound, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, is a valuable chiral synthon used in the synthesis of statins like rosuvastatin (B1679574) and atorvastatin. smolecule.com This synthon introduces the correct absolute stereochemistry at a key position in the statin side chain, which is crucial for its enzymatic inhibitory activity. smolecule.com

Enzymatic Resolution for Chiral Precursors: The synthesis of chiral α-lipoic acid often involves intermediates derived from the 6-oxohexanoic acid backbone. For example, the keto-ester ethyl 8-chloro-6-oxooctanoate, a close analog, can be stereoselectively reduced using a ketoreductase enzyme from Candida parapsilosis to produce (R)-8-chloro-6-hydroxyoctanoate with high enantiomeric excess. rsc.org This chiral alcohol is an advanced precursor for (R)-α-lipoic acid. rsc.org Lipase-catalyzed reactions are also used to resolve racemic mixtures of such hydroxy esters, separating them into their respective enantiomers for use in chiral synthesis. rsc.org

One of the most significant applications of this compound esters is in the total synthesis of α-lipoic acid, a potent antioxidant with numerous therapeutic uses. google.com Ethyl 6-chloro-6-oxohexanoate was the starting material in the first reported total synthesis of racemic α-lipoic acid by Bullock et al. rsc.orgrsc.org

The general synthetic strategy involves several key transformations:

Chain Elongation: The acyl chloride group of ethyl 6-chloro-6-oxohexanoate is reacted to extend the carbon chain, often creating an 8-carbon backbone such as ethyl 8-chloro-6-oxooctanoate. rsc.org

Introduction of Sulfur Atoms: The keto group and the terminal chloro group on the elongated chain serve as handles to introduce the two sulfur atoms required for the dithiolane ring of lipoic acid.

Cyclization and Final Modification: The introduced sulfur-containing functionalities are cyclized to form dihydrolipoic acid (DHLA), which is subsequently oxidized to yield α-lipoic acid. rsc.orgrsc.org

This pathway, originating from ethyl 6-chloro-6-oxohexanoate, has been foundational, inspiring numerous subsequent variations and improvements for the synthesis of both racemic and enantiomerically pure forms of α-lipoic acid. rsc.orgrsc.org

Applications in Polymer Chemistry and Material Science

The unique structure of this compound, with two different reactive functional groups, makes it a valuable component in polymer chemistry. It can be used as a monomer to introduce specific functionalities into a polymer chain or as a linker to construct advanced materials.

In polymerization reactions, this compound and its esters can act as bifunctional monomers. They are closely related to adipoyl chloride, a common monomer used in the production of polyamides and polyesters. pslc.wschemimpex.com However, the presence of a second, different functional group (the carboxylic acid or ester) allows for the synthesis of polymers with tailored properties.

When used in a condensation polymerization, for example with a diamine or a diol, the highly reactive acyl chloride end of the molecule readily forms an amide or ester bond, incorporating the monomer into the polymer backbone. pslc.ws The other end of the monomer, the carboxylic acid or ester group, remains as a pendant side group or a terminal end group. This allows for the creation of functional polymers with reactive sites that can be used for:

Cross-linking: The pendant acid groups can be used to form cross-links between polymer chains, improving the material's mechanical and thermal properties.

Post-Polymerization Modification: The functional groups can be chemically modified after polymerization to attach other molecules, such as dyes, drugs, or biocompatible moieties.

Property Tuning: The presence of polar carboxylic acid groups can alter the solubility, adhesion, and hydrophilicity of the resulting polymer.

For instance, reacting methyl adipoyl chloride with a diol can produce polyesters. cabidigitallibrary.orgresearchgate.net While di-functional adipoyl chloride leads to chain extension, the mono-functional nature of methyl adipoyl chloride with respect to the acyl chloride group means it can also act as a chain-terminating agent, controlling the molecular weight of the polymer while leaving a methyl ester group at the chain end.

A bifunctional linker is a molecule with two reactive ends that can covalently connect two different molecules. This compound is an ideal candidate for such a role due to its heterobifunctional nature. The acyl chloride can react with one type of functional group (e.g., an amine), while the carboxylic acid can react with another (e.g., an alcohol), allowing for the controlled and sequential assembly of complex structures.

A prominent application for related structures is in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). chemsrc.com In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. The parent compound, 6-oxohexanoic acid, has been explored as a non-cleavable linker in ADCs. chemsrc.com The 6-carbon aliphatic chain provides spatial separation between the antibody and the drug.

The this compound scaffold is highly suitable for this application. The reactive acyl chloride can be used to form a stable amide bond with a lysine (B10760008) residue on the antibody, while the carboxylic acid end can be activated to form an ester or amide bond with the drug molecule. This creates a stable, well-defined connection, which is a critical design feature for advanced therapeutic constructs. The general utility of the adipic acid monoester scaffold in creating bifunctional linkers is well-recognized in the chemical literature. bldpharm.com

Research Applications in Interdisciplinary Fields

This compound, an acyl chloride derivative of adipic acid, serves as a reactive intermediate and building block in various scientific domains that bridge chemistry with material science and biology. Its bifunctional nature, featuring both a carboxylic acid and a reactive acyl chloride group, allows for its incorporation into a range of molecular architectures, leading to the development of novel materials and functional molecules.

Research has primarily focused on its utility in polymer chemistry, where it acts as a monomer or a modifying agent to create functionalized polymers. For instance, it has been implicated in the synthesis of specialized polyesters and cationic polymers designed for specific applications. In a study focused on creating thermally stable polyesters containing Schiff bases, a related compound, adipoyl dichloride, was used in an interfacial polycondensation reaction to produce a polymer with a repeating unit containing a 6-chloro-6-oxohexanoate moiety. ekb.eg This highlights the role of the acyl chloride functionality in forming ester linkages to build polymer chains.

Another notable application lies in the preparation of functionalized cationic polymers intended for use in personal care products. google.com In this context, the reactivity of the acyl chloride group is harnessed to graft the hexanoic acid chain onto a polymer backbone, thereby modifying its chemical and physical properties.

The table below summarizes representative research findings involving the use of this compound or its direct precursors in the synthesis of functional materials.

| Research Area | Application/Method | Key Finding | Compound Function | Reference |

| Polymer Chemistry | Interfacial Polycondensation | Synthesis of a thermally stable polyester (B1180765) containing a Schiff base. | The related adipoyl dichloride acts as a monomer, forming a polymer that includes a 6-chloro-6-oxohexanoate structural unit. | ekb.eg |

| Material Science / Personal Care | Preparation of Cationic Polymers | Development of functionalized polymers for personal care formulations. | Used as a reactant to modify polymer backbones. | google.com |

While direct and extensive research on this compound across a wide array of interdisciplinary fields is not broadly documented, its structural motif appears in intermediates for other complex molecules. For example, the related compound tert-butyl 6-chloro-6-oxohexanoate has been identified as a key intermediate in the synthesis of statins, indicating the potential utility of the 6-chloro-6-oxohexanoyl scaffold in medicinal chemistry.

Advanced Analytical and Computational Studies of 6 Chloro 6 Oxohexanoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 6-chloro-6-oxohexanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray diffraction provide detailed insights into the connectivity of atoms, the molecular weight and fragmentation, and the solid-state arrangement of the molecule, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H NMR and ¹³C NMR would provide crucial data for structural confirmation. Although specific experimental spectra for this exact compound are not widely published, a detailed prediction can be made based on its structure.

The structure of this compound is Cl-C(=O)-(CH₂)₄-COOH. The protons and carbons are numbered starting from the carboxylic acid end: HOOC-C¹H₂-C²H₂-C³H₂-C⁴H₂-C⁵(=O)Cl.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) (CH₂) groups and the acidic proton of the carboxylic acid. The methylene protons closest to the electron-withdrawing carbonyl groups (C¹ and C⁴) will be deshielded and appear at a lower field (higher ppm) compared to the other methylene protons (C² and C³).

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the region of 10-12 ppm, which is characteristic of carboxylic acid protons.

Methylene Protons α to Acyl Chloride (-CH₂COCl): The protons on C4 are adjacent to the highly electron-withdrawing acyl chloride group, leading to a significant downfield shift, predicted to be around 2.9-3.1 ppm. This signal would likely appear as a triplet.

Methylene Protons α to Carboxylic Acid (-CH₂COOH): The protons on C1, being adjacent to the carboxylic acid carbonyl group, would also be deshielded and are expected to resonate around 2.4-2.6 ppm as a triplet.

Methylene Protons (C2 and C3): The protons on C2 and C3 are more shielded and would appear further upfield, likely in the range of 1.7-1.9 ppm. These signals would overlap and appear as a multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbons of the acyl chloride and the carboxylic acid would be the most deshielded, appearing at the lowest field.

Acyl Chloride Carbonyl (-COCl): This carbon is highly deshielded and is expected to appear in the range of 170-175 ppm.

Carboxylic Acid Carbonyl (-COOH): This carbonyl carbon is also significantly deshielded, with a predicted chemical shift in the range of 175-180 ppm.

Methylene Carbons: The chemical shifts of the methylene carbons would be influenced by their proximity to the electron-withdrawing carbonyl groups. C4, adjacent to the acyl chloride, would be the most deshielded of the methylene carbons, followed by C1, adjacent to the carboxylic acid. C2 and C3 would be the most shielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 10.0 - 12.0 | Broad Singlet | -COOH | 175 - 180 |

| -CH₂- (C4) | 2.9 - 3.1 | Triplet | -COCl | 170 - 175 |

| -CH₂- (C1) | 2.4 - 2.6 | Triplet | -CH₂- (C4) | ~45 |

| -CH₂- (C2, C3) | 1.7 - 1.9 | Multiplet | -CH₂- (C1) | ~33 |

| -CH₂- (C3) | ~28 | |||

| -CH₂- (C2) | ~24 |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₆H₉ClO₃), the molecular weight is approximately 164.59 g/mol . nih.gov Electron impact (EI) ionization would likely lead to the formation of a molecular ion (M⁺˙) at m/z 164, along with a characteristic M+2 peak at m/z 166 with about one-third the intensity, due to the natural abundance of the ³⁷Cl isotope. libretexts.org

The fragmentation of the molecular ion is driven by the presence of the two functional groups. Key fragmentation pathways would involve the cleavage of bonds adjacent to the carbonyl groups (alpha-cleavage) and the loss of small, stable neutral molecules or radicals. libretexts.orgchemguide.co.uk

Loss of Chlorine Radical: A primary fragmentation would be the loss of the chlorine radical (•Cl) to form an acylium ion at m/z 129. This is often a very stable and prominent fragment for acyl chlorides. libretexts.org

Loss of the Acyl Chloride Group: Cleavage of the C4-C5 bond can result in the loss of a •COCl radical (m/z 63), leading to a fragment at m/z 101.

Loss of Hydroxyl Radical: Alpha-cleavage at the carboxylic acid end can lead to the loss of a hydroxyl radical (•OH), resulting in a fragment at m/z 147. libretexts.org

Loss of the Carboxyl Group: Loss of the entire carboxyl group (•COOH) can produce a fragment at m/z 119. libretexts.org

McLafferty Rearrangement: A McLafferty rearrangement could occur at the carboxylic acid end, leading to the elimination of a neutral alkene molecule and the formation of a characteristic fragment ion.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 164/166 | [C₆H₉ClO₃]⁺˙ (Molecular Ion) | - |

| 129 | [C₆H₉O₃]⁺ | •Cl |

| 147/149 | [C₆H₈ClO₂]⁺ | •OH |

| 119/121 | [C₅H₈ClO]⁺ | •COOH |

| 101 | [C₅H₉O₂]⁺ | •COCl |

X-Ray Diffraction Analysis for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the aliphatic chain in the solid state and how the molecules pack together in the crystal lattice. It is highly probable that the carboxylic acid groups would form intermolecular hydrogen bonds, likely resulting in a dimeric structure, which is common for carboxylic acids in the solid state. The analysis would also precisely define the geometry of the acyl chloride functional group.

As of now, a specific crystal structure for this compound is not available in open-access crystallographic databases. The primary challenge for this technique is the requirement of a single, high-quality crystal, which can sometimes be difficult to grow. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for investigating molecular properties and reaction mechanisms, complementing experimental data.

Molecular Modeling and Docking Analysis

Molecular modeling allows for the construction and visualization of the three-dimensional structure of this compound. Using computational software, one can explore the molecule's various possible conformations by rotating its single bonds. Energy minimization calculations can then identify the most stable, low-energy conformers.

Molecular Modeling: This can predict the molecule's shape, surface properties (like electrostatic potential), and flexibility, which are crucial for understanding its reactivity.

Docking Analysis: This is a computational technique used to predict how a molecule might bind to the active site of a receptor, typically a protein. nih.gov Given its reactive acyl chloride group, this compound could be investigated as a potential covalent inhibitor. A covalent docking simulation would model the formation of a covalent bond between the electrophilic carbonyl carbon of the acyl chloride and a nucleophilic amino acid residue (such as serine, cysteine, or lysine) in a protein's active site. researchgate.netmdpi.com Such studies are instrumental in the rational design of targeted therapeutic agents. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and to calculate their properties. researchgate.netiitb.ac.in It is particularly useful for studying reaction mechanisms.

For this compound, DFT calculations could be employed to model various reactions, such as its hydrolysis or its reaction with other nucleophiles. researchgate.net The molecule has two reactive sites: the highly reactive acyl chloride and the less reactive carboxylic acid. DFT could be used to:

Determine Reaction Pathways: Model the nucleophilic attack on the acyl chloride carbonyl carbon, which typically proceeds via a nucleophilic addition-elimination mechanism. docbrown.infochemistrysteps.com

Calculate Activation Energies: By locating the transition state structures for different potential reactions (e.g., attack at the acyl chloride vs. the carboxylic acid), DFT can calculate the activation energy barriers. This would provide a theoretical basis for the observed selectivity, confirming that the acyl chloride is the more kinetically favored site for nucleophilic attack.

Analyze Thermodynamic Stability: DFT can compute the energies of reactants, intermediates, transition states, and products, allowing for the construction of a complete reaction energy profile. This helps in determining whether a reaction is thermodynamically favorable.

These theoretical investigations provide a molecular-level understanding of the compound's reactivity that can be difficult to obtain through experimental means alone.

Table of Compounds

Prediction of Molecular Descriptors

In the realm of computational chemistry, the prediction of molecular descriptors serves as a foundational element for understanding the physicochemical properties and potential behavior of a compound. These descriptors, derived from the molecular structure, are crucial in the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For this compound, a variety of molecular descriptors can be computationally generated to forecast its characteristics.

These descriptors provide insights into the molecule's size, shape, and electronic distribution. For instance, the molecular weight and formula are fundamental identifiers. The XLogP3 value, an estimate of the logarithm of the octanol/water partition coefficient, suggests the lipophilicity of the compound. The topological polar surface area (TPSA) is an indicator of the molecule's polarity and its potential to permeate biological membranes. The count of rotatable bonds gives an indication of the molecule's conformational flexibility.

A selection of computationally predicted molecular descriptors for this compound is presented in the interactive data table below. nih.gov

These predicted descriptors are instrumental in preliminary assessments of a compound's behavior, guiding further experimental studies and aiding in the design of molecules with desired properties. nih.gov

In-situ Reaction Monitoring Techniques

The synthesis of this compound, likely from a dicarboxylic acid precursor such as adipic acid, involves the conversion of a carboxylic acid group to an acyl chloride. This transformation is often rapid and the acyl chloride product can be reactive and sensitive to moisture. Therefore, in-situ (in the reaction mixture) monitoring techniques are invaluable for understanding reaction kinetics, identifying intermediates, and ensuring optimal reaction conditions.

Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, are particularly well-suited for monitoring such reactions in real-time. mdpi.comnih.gov These non-invasive techniques provide continuous data on the concentration of reactants, intermediates, and products throughout the course of the reaction without the need for sample extraction.

For the synthesis of this compound from adipic acid using a chlorinating agent like thionyl chloride, in-situ FTIR spectroscopy could be employed. The progress of the reaction can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch of the carboxylic acid dimer (around 1700 cm⁻¹), and the simultaneous appearance of the sharp and intense C=O stretch of the newly formed acyl chloride (typically in the range of 1750-1815 cm⁻¹). researchgate.netresearchgate.net

A representative dataset that could be generated from in-situ FTIR monitoring of this reaction is presented in the interactive data table below. The data illustrates the change in absorbance of the characteristic peaks of the reactant and product over time.

Similarly, in-situ Raman spectroscopy can be a powerful tool, particularly in reaction media where water might interfere with FTIR measurements. chemrxiv.org The formation of the acyl chloride would be indicated by the appearance of a characteristic Raman band for the C-Cl stretch, in addition to changes in the carbonyl stretching region. By providing real-time kinetic data, these in-situ monitoring techniques allow for precise control over reaction parameters, leading to improved yield, purity, and safety of the synthesis of this compound.

Q & A

Q. What are the established synthetic routes for 6-Chloro-6-oxohexanoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves chloroacetylation of a hexanoic acid derivative or oxidation of a chlorinated precursor. To optimize yield, use Design of Experiments (DOE) to vary parameters such as temperature (e.g., 25–80°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., Lewis acids like AlCl₃). Monitor progress via TLC or HPLC, and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) . Example Table :

| Method | Starting Material | Key Conditions | Yield (%) |

|---|---|---|---|

| Chloroacetylation | Hexanoic acid derivative | AlCl₃, 60°C, DCM | 65–75 |

| Oxidation of precursor | 6-Chlorohexanol | KMnO₄, H₂SO₄, 40°C | 50–60 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer : Combine ¹H/¹³C NMR to identify the chloro and oxo groups (e.g., δ ~2.5–3.0 ppm for CH₂Cl, δ ~210 ppm for ketone carbonyl in ¹³C). IR spectroscopy confirms the carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) and ketone (C=O ~1700 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify structure .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are critical for publication?

- Methodological Answer : Use HPLC with a C18 column (UV detection at 210–254 nm) to achieve ≥95% purity. Validate via melting point consistency (±2°C of literature values) and elemental analysis (C, H, Cl within ±0.4% of theoretical). For peer-reviewed journals, include chromatograms and spectral data in supplementary materials, adhering to guidelines for reproducibility .

Advanced Research Questions

Q. How does the electron-withdrawing chloro group influence the acidity and reactivity of this compound compared to non-halogenated analogs?

- Methodological Answer : Perform titration studies (pH vs. volume of NaOH) to measure pKa shifts. Compare with computational models (e.g., DFT calculations) to evaluate electronic effects. The chloro group increases acidity by stabilizing the deprotonated form via inductive effects. Reactivity in esterification or amidation can be assessed by tracking reaction rates (e.g., via ¹H NMR) under controlled conditions .

Q. What experimental strategies resolve contradictions in literature data on the stability of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use Arrhenius modeling to extrapolate degradation kinetics. For pH-dependent stability, prepare buffer solutions (pH 1–12) and analyze degradation products via LC-MS. Address discrepancies by replicating conflicting studies with standardized protocols .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Employ density functional theory (DFT) to calculate transition states and activation energies for proposed reactions (e.g., nucleophilic acyl substitution). Validate predictions with experimental kinetic data (e.g., rate constants from UV-Vis or NMR). Software like Gaussian or ORCA can model orbital interactions (e.g., LUMO localization at the carbonyl) .

Q. How can researchers design experiments to investigate the compound’s interaction with biological macromolecules (e.g., enzymes or DNA)?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzymatic studies, monitor activity inhibition via spectrophotometric assays (e.g., NADH oxidation at 340 nm). Molecular docking simulations (AutoDock Vina) can predict binding modes, guiding mutagenesis studies to validate interaction sites .

Data Analysis and Reporting Guidelines

Q. What statistical methods are essential for analyzing discrepancies in replicate experiments involving this compound?

- Methodological Answer : Apply Student’s t-test (for two groups) or ANOVA (for multiple groups) to assess significance (p < 0.05). Calculate standard deviations and confidence intervals (95%) for mean values. Use software like R or GraphPad Prism to visualize outliers and perform regression analysis. Report uncertainties in manuscripts using ± notation .

Q. How should researchers structure supplementary materials to ensure reproducibility of studies on this compound?

- Methodological Answer : Include raw NMR/FIR spectra, HPLC chromatograms, and crystallographic data (if available). Provide detailed synthetic protocols (e.g., step-by-step procedures, failure conditions). Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for formatting and referencing supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.